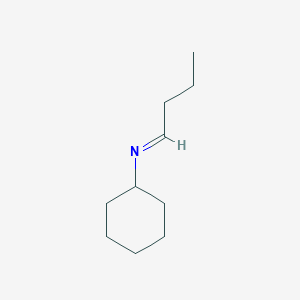![molecular formula C13H17F2NO2 B073451 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid CAS No. 1148-78-3](/img/structure/B73451.png)
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chloropurine: is a chemical compound with the molecular formula C5H4ClN5 and a molecular weight of 169.57 g/mol . . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. 2-Amino-6-chloropurine is typically a white to pale yellow powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-6-chloropurine involves the reaction of a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst containing chloride ions . The reaction is typically carried out in a polar inert organic solvent such as acetonitrile, tetrahydrofuran, or dioxane . After the chlorination step, the 9-acyl and 2-acyl groups are removed by hydrolysis .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-6-chloropurine can be scaled up by optimizing the reaction conditions and using efficient phase transfer catalysts. The use of acetonitrile as a solvent and tetrasubstituted ammonium chlorides as phase transfer catalysts are common practices .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloropurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include various 6-substituted purines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.
Scientific Research Applications
2-Amino-6-chloropurine has several applications in scientific research:
Chemistry: It is used in the synthesis of nucleoside analogues and other purine derivatives.
Medicine: It serves as an intermediate in the synthesis of antiviral agents like penciclovir and famciclovir.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropurine involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism . The compound can act as a substrate or inhibitor for various enzymes, affecting the synthesis and function of nucleic acids. This interaction can lead to antiviral or anticancer effects, depending on the specific application .
Comparison with Similar Compounds
- 6-Chloroguanine
- 2,6-Dichloropurine
- 2-Chloroadenine
- 2-Aminopurine
- 6-Chloropurine
Comparison: 2-Amino-6-chloropurine is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions and biological processes. Compared to 6-chloroguanine, it has an amino group at the 2-position, which can influence its reactivity and biological activity . Similarly, its chlorinated purine structure distinguishes it from other purine derivatives, providing unique properties for research and industrial applications .
Properties
CAS No. |
1148-78-3 |
|---|---|
Molecular Formula |
C13H17F2NO2 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17F2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
InChI Key |
PVCKFWPANVOENB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
| 1148-78-3 | |
Synonyms |
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


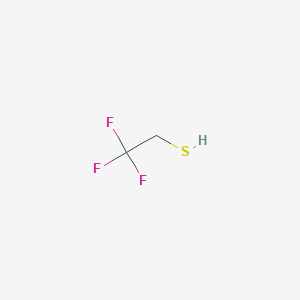
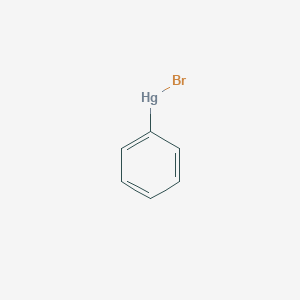
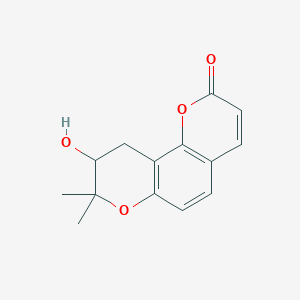

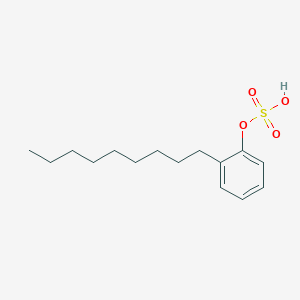
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

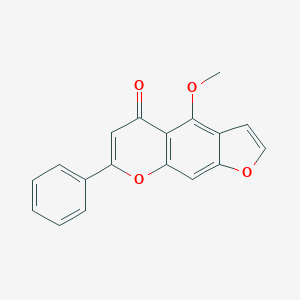
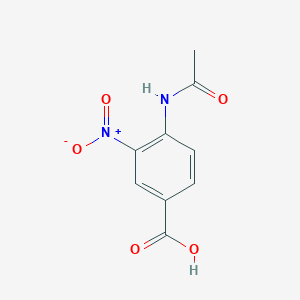

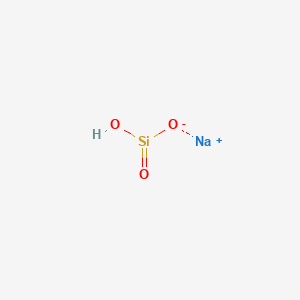
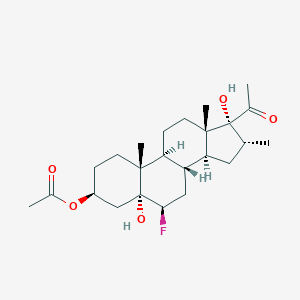
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
